N-Hydroxy-D-glutamic acid

Description

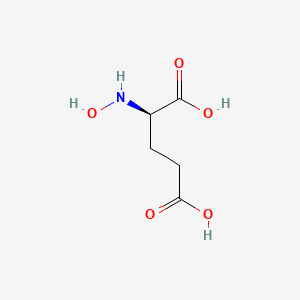

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hydroxyamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIVFXCKHNRSRL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665272 | |

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197861-16-8 | |

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereospecific Synthesis and Derivatization of N Hydroxy D Glutamic Acid

Chemical Synthetic Methodologies for N-Hydroxy-alpha-amino Acids

The synthesis of N-hydroxy-α-amino acids presents a unique challenge in organic chemistry due to the inherent instability of the N-hydroxyamino functionality. However, their importance as intermediates in the biosynthesis of various natural products and their potential as enzyme inhibitors have driven the development of several synthetic strategies.

Strategies for Nonracemic N-Hydroxylated Amino Acid Synthesis

The creation of nonracemic N-hydroxylated amino acids, which are chiral molecules with a specific three-dimensional arrangement, requires precise control over the reaction conditions to ensure the desired stereochemistry. Several key strategies have been developed to achieve this.

One common approach involves the reduction of α-oximino acids or esters . Mild reducing agents like amine-borane complexes and cyanoborohydrides are often employed to prevent the over-reduction to the corresponding α-amino acid derivatives. ru.nl The choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity.

Another strategy is the asymmetric alkylation of glycine-derived Schiff bases . This method utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction, followed by hydrolysis to yield the desired N-hydroxy-α-amino acid.

Asymmetric synthesis from chiral precursors is also a widely used method. For instance, starting from readily available chiral molecules like D-glucose, a series of chemical transformations can be employed to construct the desired N-hydroxy-α-amino acid framework with a defined stereochemistry. rsc.orgbeilstein-journals.org This "chiral pool" approach leverages the existing chirality of the starting material to control the stereochemistry of the final product. A directed manipulation of functional groups at C3 and C4 of D-glucose has been successfully used to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid and its enantiomer. beilstein-journals.org

Furthermore, methods involving the aza-Claisen rearrangement have been developed for the highly diastereoselective synthesis of β-hydroxy-α-amino acids. rsc.org This process can be directed by a methoxymethyl (MOM) ether and catalyzed by palladium(II), leading to the formation of allylic amides with high diastereomeric ratios. rsc.org

N-Hydroxylation Approaches for Glutamic Acid Analogues

Synthesizing N-hydroxy derivatives of glutamic acid and its analogues requires specific methodologies that can accommodate the additional functional groups present in these molecules.

One notable approach involves the use of L-glutamic acid itself as a starting material . A new synthesis of Nα,Nδ-protected Nδ-hydroxycycloornithine and its homolog has been developed from an L-glutamic acid derivative. acs.org This demonstrates the feasibility of modifying the parent amino acid to introduce the N-hydroxy functionality.

The synthesis of various nonracemic hydroxyglutamic acid analogues often starts from natural products like serine, glutamic acid, and pyroglutamic acid, which serve as chiral building blocks. beilstein-journals.org For example, the synthesis of (4S)-4-hydroxy-L-glutamic acid has been achieved through electrophilic hydroxylation. beilstein-journals.org

Researchers have also devised strategies for the synthesis of β-hydroxy derivatives of L-glutamic acid starting from D-glucose. rsc.org This method relies on the homologation of an azido-D-glucofuranose derivative using the Arndt-Eistert reaction to construct the necessary carbon framework. rsc.org

Biocatalytic and Enzymatic Synthetic Routes to Hydroxyamino Acids

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis for producing hydroxyamino acids. Enzymes can catalyze hydroxylation reactions with high regio- and stereoselectivity under mild conditions. mdpi.comnumberanalytics.com

Characterization of Enzymes Involved in Hydroxylation of Amino Acids

A variety of enzymes, known as hydroxylases, are responsible for the hydroxylation of amino acids. creative-proteomics.com These enzymes often belong to the family of pterin-dependent aromatic amino acid hydroxylases or Fe(II)/α-ketoglutarate-dependent dioxygenases. mdpi.comnih.gov

Key enzymes that have been characterized include:

Phenylalanine hydroxylase (PheH) , tyrosine hydroxylase (TyrH) , and tryptophan hydroxylase (TrpH) : These enzymes are part of the pterin-dependent family and are crucial for the metabolism of aromatic amino acids. nih.govwikipedia.orgnih.gov They catalyze the hydroxylation of the aromatic side chains of their respective amino acid substrates. nih.gov

Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) : This large family of enzymes can catalyze the hydroxylation of various amino acids, including the generation of hydroxylysine. mdpi.com

Cytochrome P450 enzymes : These heme-containing monooxygenases are known for their ability to hydroxylate a wide range of substrates, including alkanes and fatty acids, with high regio- and stereoselectivity. nih.govmdpi.comresearchgate.net

N-succinyl L-amino acid hydroxylase (SadA) : This enzyme has been used for the stereoselective hydroxylation of several N-succinyl aliphatic L-amino acids to produce N-succinyl β-hydroxy L-amino acids. mdpi.com

Kainoid synthases (e.g., DabC, RadC1, KabC) : These enzymes, found in algae, exhibit both cyclization and hydroxylation activities on N-substituted glutamic acid analogues. acs.orgresearchgate.net

The heterologous expression of genes encoding these hydroxylases in host organisms like Escherichia coli or Corynebacterium glutamicum is a common strategy for producing hydroxyamino acids on a larger scale. mdpi.com

Stereoselective Hydroxylation Mechanisms

The high stereoselectivity of enzymatic hydroxylation is a result of the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for the reaction.

For pterin-dependent aromatic amino acid hydroxylases , the mechanism involves the activation of molecular oxygen with the help of a tetrahydropterin (B86495) cofactor. nih.gov The active site contains a non-heme iron atom that plays a crucial role in this process. nih.gov The substrate binds in a specific orientation within the active site, ensuring that the hydroxylation occurs at a particular position on the aromatic ring. nih.gov

In the case of cytochrome P450 enzymes , the catalytic cycle involves the formation of a high-valent iron-oxo species, often referred to as Compound I. nih.gov This highly reactive intermediate is responsible for abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product. nih.gov The rigid structure of the enzyme's active site dictates which C-H bond is accessible for hydroxylation, thus controlling the regio- and stereoselectivity of the reaction. nih.gov

Fe(II)/α-ketoglutarate-dependent dioxygenases also utilize an iron center to activate molecular oxygen. The reaction mechanism involves the binding of α-ketoglutarate and the amino acid substrate to the enzyme's active site. This is followed by the binding of O₂, leading to the oxidative decarboxylation of α-ketoglutarate and the formation of a high-energy ferryl-oxo intermediate, which then hydroxylates the substrate.

Design and Synthesis of N-Hydroxy-D-glutamic Acid Derivatives for Research Applications

Derivatives of this compound are valuable tools in biochemical and medicinal chemistry research. They can be designed to probe the active sites of enzymes, act as specific inhibitors, or serve as building blocks for more complex molecules.

The synthesis of these derivatives often involves the protection of the various functional groups of this compound to allow for selective modification. For example, the synthesis of orthogonally protected derivatives of hydroxyglutamic acids is crucial for their use as chirons in the synthesis of natural products. beilstein-journals.org

Researchers have developed methods for the synthesis of γ-hydroxy-α-amino acid derivatives through enzymatic tandem aldol (B89426) addition–transamination reactions. acs.orgnih.gov These biocatalytic cascades offer an efficient way to produce these complex molecules with high stereoselectivity. rsc.org

Furthermore, strategies have been developed for the synthesis of β-hydroxy derivatives of L-glutamic acid and L-glutamine from D-glucose, providing access to valuable precursors for further derivatization. rsc.org The synthesis of hydroxy diamino acid derivatives from aldehydes of aspartic acid has also been reported, highlighting the versatility of using amino acid-derived aldehydes in asymmetric hydroxylation reactions. thieme-connect.com

The development of biocatalytic methods for the regiodivergent hydroxylation of L-glutamine has opened up new avenues for preparing useful glutamine derivatives. chemrxiv.org These methods allow for the selective hydroxylation at either the C3 or C4 position, providing access to a wider range of derivatives for research applications. chemrxiv.org

Strategies for Analog Design

The design of analogs of this compound is a strategic endeavor aimed at probing and modulating biological systems. These synthetic derivatives are crucial for mapping the active sites of receptors and enzymes, and for developing compounds with enhanced therapeutic properties. beilstein-journals.org The primary strategies revolve around modifying the core structure to alter its physicochemical properties, such as hydrogen bonding capacity, conformational rigidity, and steric profile.

A key motivation for designing these analogs is to explore interactions with biological targets, particularly glutamate (B1630785) receptors. beilstein-journals.org The introduction of a hydroxyl group, as in hydroxyglutamic acids, provides an additional hydrogen bond donor and acceptor, which can be pivotal for receptor binding and specificity. beilstein-journals.org The design strategies often begin from the "chiral pool," utilizing naturally occurring, optically active molecules like D-serine, D-glutamic acid, or D-pyroglutamic acid as starting materials to ensure the desired stereochemistry in the final product. beilstein-journals.org

One major approach involves the modification of the carbon skeleton . This can include:

Altering the position of the hydroxyl group: Synthesizing various isomers, such as 3-hydroxy and 4-hydroxyglutamic acids, allows for a systematic investigation of the spatial requirements within a receptor's binding pocket. beilstein-journals.orgnih.gov

Introducing alkyl or other functional groups: The addition of substituents to the glutamate backbone can create conformationally constrained analogs. mdpi.com For instance, alkylation at the α- or β-positions can induce specific backbone conformations like α-helices or β-turns. mdpi.com

Side-chain elongation or truncation: Modifying the length of the side chain alters the molecule's reach and interaction with distant pockets in a target protein. mdpi.com

Another significant strategy focuses on derivatization of the N-hydroxy group . While the N-hydroxy moiety is often the key feature for desired activity, its protection or modification is a common tactic in multi-step syntheses. For example, using a benzyl (B1604629) ether to protect the N-hydroxy group allows for specific reactions elsewhere in the molecule before a final deprotection step. thieme-connect.com

A powerful application of analog design is the creation of complex molecular structures for specific purposes, such as targeting protein-protein interactions (PPIs). nih.gov In one example, a sophisticated glutamic acid analog was designed to create macrocyclic peptide ligands. This analog featured a tethered alkylphenyl chain at the γ-position, introduced with precise stereocontrol. nih.gov This strategy aimed to replace an alkylated histidine in a known peptide binder, demonstrating that rationally designed glutamic acid analogs can serve as effective replacements for other amino acids to achieve high-affinity binding. nih.gov The synthesis of this particular analog involved stereoselective alkylation of a protected pyroglutamate (B8496135) derivative, highlighting the intricate chemical strategies employed. nih.gov

The table below summarizes various approaches to analog design based on modifications to the glutamic acid scaffold.

| Strategy | Modification | Purpose | Example Starting Material |

| Hydroxyl Position Isomerism | Synthesis of 3-hydroxy, 4-hydroxy isomers | Map spatial requirements of receptor binding sites beilstein-journals.org | D-pyroglutamic acid |

| Conformational Constraint | α- or β-alkylation | Induce specific secondary structures (α-helix, β-turn) mdpi.com | D-glutamic acid |

| Side-Chain Modification | Introduction of an alkylphenyl chain | Target specific protein pockets; create macrocycles nih.gov | Protected D-glutamic acid |

| Bioisosteric Replacement | Replace a residue (e.g., Tyr) with an analog (e.g., Phe) | Investigate the role of specific functional groups (e.g., hydroxyl) upc.edu | N/A |

Incorporation into Peptide/Protein Studies

The incorporation of this compound and its analogs into peptides is a powerful tool for creating peptidomimetics with enhanced stability, novel structural properties, and tailored biological activities. upc.edunih.gov The presence of a D-amino acid is known to confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides. mdpi.com Furthermore, the N-hydroxy group introduces a hydroxamate motif, a strong iron-chelating group and a feature found in some natural products with anti-HIV or apoptosis-inducing activity. thieme-connect.com

The primary method for incorporating these non-canonical amino acids is Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov For non-standard residues like this compound, appropriately protected derivatives, such as Fmoc-N-hydroxy-D-glutamic acid with side-chain protection, are required. nih.gov

However, the inclusion of N-hydroxy amino acids presents synthetic challenges. nih.gov

Low Reactivity: The N-hydroxy and N-alkoxy groups are electron-withdrawing and sterically hindering, making the N-hydroxy-amino acid a poor nucleophile in amide bond formation. This sluggish reactivity can lead to incomplete coupling and potential epimerization (loss of stereochemical purity). nih.gov

O- vs. N-Acylation: The presence of the hydroxyl group on the nitrogen atom creates a competing site for acylation. The desired outcome is N-acylation to form the peptide bond, but O-acylation can occur as an undesired side reaction. thieme-connect.com

To overcome these hurdles, specific chemical strategies have been developed. The choice of coupling reagents is critical. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) has been found to be effective for coupling N-hydroxy-glycine peptoid blocks with low rates of epimerization. nih.gov Another approach involves the reduction of peptidic oximes to directly yield terminal N-hydroxy dipeptides, which can then be coupled to another amino acid without protection of the N-hydroxyl group by using a base like sodium hydrogenocarbonate to favor N-acylation. thieme-connect.com

The table below details coupling conditions used in the synthesis of peptides containing N-hydroxy amino acids.

| Peptide Target | Coupling Method | Reagents | Yield | Key Finding |

| Dipeptide-peptoids | Liquid-phase synthesis | HATU/HOAt | 70-87% | Cocktail found suitable for the difficult coupling of N-alkoxy residues. nih.gov |

| N-hydroxy tripeptide | Solution-phase synthesis | N-Fmoc-Amino acid chloride, NaHCO₃ | 82% | Use of sodium hydrogenocarbonate dramatically improved yield and favored N-acylation over O-acylation. thieme-connect.com |

| Macrocyclic Ligand | Solid-phase peptide synthesis (SPPS) | Pd(PPh₃)₄, PhSiH₃ (for on-resin cyclization) | N/A | On-resin cyclization between an Alloc-protected Orn/Lys and a synthetic Glu analog side chain. nih.gov |

In biological systems, the incorporation of D-hydroxyglutamic acid is observed in nature. For example, the biosynthesis of kutznerides, a class of antimicrobial peptides, involves the stereospecific hydroxylation of L-glutamic acid to form both threo- and erythro-isomers of D-3-hydroxyglutamic acid. nih.gov This enzymatic transformation is carried out by non-heme iron oxygenases while the glutamic acid is bound to a carrier protein domain of a nonribosomal peptide synthetase (NRPS) complex. nih.gov

Metabolism of D-Glutamic Acid and its Derivatives in Biological Systems

D-glutamic acid, an enantiomer of the more common L-glutamic acid, plays significant roles in various biological systems, particularly in microorganisms. Its metabolism is distinct from that of its L-counterpart and is integral to specific cellular processes.

In bacteria, D-amino acids are fundamental components, most notably of the cell wall peptidoglycan, which is essential for maintaining cell shape and structural integrity against environmental stress. bohrium.comacs.org The presence of D-amino acids like D-alanine and D-glutamate in the peptidoglycan stem peptide helps the bacteria adapt to environmental changes and threats. bohrium.comnih.gov

The primary source of D-amino acids in bacteria is the action of amino acid racemases, enzymes that catalyze the interconversion between L- and D-enantiomers. nih.govoup.com The diversity of D-amino acids within bacteria is largely a result of the variety of available racemases. tandfonline.com For D-glutamic acid, its synthesis is specifically catalyzed by glutamate racemase (often denoted as MurI), which converts L-glutamic acid into D-glutamic acid. oup.comwikipedia.org This process is crucial as it provides the necessary D-glutamate for cell wall synthesis. researchgate.netmdpi.com Beyond dedicated racemases, some bacteria possess multifunctional enzymes that exhibit racemase activity. For example, certain cystathionine (B15957) β-lyases in E. coli can racemize several amino acids, although they primarily act on alanine. bohrium.com

The metabolism of D-amino acids is tightly regulated. Besides their synthesis for anabolic processes like peptidoglycan formation, bacteria can also catabolize them. researchgate.net For instance, some bacteria can degrade D-amino acids to achiral 2-oxo acids through the action of D-amino acid dehydrogenases. researchgate.net In some microbes, a specific D-glutamic oxidase has been identified that oxidizes D-glutamic acid, a process not observed under anaerobic conditions. tandfonline.comoup.com

Table 1: Key Enzymes in Microbial D-Glutamic Acid Metabolism

| Enzyme Name | Abbreviation/Gene | Function | Organism Example |

|---|---|---|---|

| Glutamate Racemase | MurI | Converts L-glutamate to D-glutamate | Escherichia coli, Bacillus subtilis oup.com |

| Alanine Racemase | Alr, DadX | Converts L-alanine to D-alanine (also key for peptidoglycan) | Escherichia coli oup.com |

| D-Amino Acid Dehydrogenase | - | Degrades D-amino acids to 2-oxo acids | Various bacteria researchgate.net |

| D-Glutamic Oxidase | - | Oxidizes D-glutamic acid | Aerobacter sp., Aspergillus ustus tandfonline.comoup.com |

The primary metabolic fate of D-glutamic acid in most bacteria is its incorporation into the peptidoglycan layer of the cell wall. bohrium.comresearchgate.net This process is a cornerstone of bacterial physiology, contributing to cell growth and division. nih.govoup.com

Beyond its structural role, the carbon skeleton of D-glutamic acid can be integrated into central metabolism. Following deamination, either by transaminases or oxidases, the resulting α-ketoglutarate (2-oxoglutarate) is a key intermediate in the tricarboxylic acid (TCA) cycle. libretexts.orgfrontiersin.org This cycle is a central hub for energy production and provides precursors for the biosynthesis of numerous molecules, including non-essential amino acids. frontiersin.org The conversion of glutamate to α-ketoglutarate, catalyzed by glutamate dehydrogenase, directly links amino acid metabolism with carbohydrate metabolism and energy production. libretexts.orgnih.gov Therefore, D-glutamic acid, once converted, can serve as a source of carbon and energy for the cell. This integration highlights glutamate's position at the interface between amino acid and carbohydrate metabolic pathways. nih.govresearchgate.net

Microbial D-Amino Acid Metabolism and Racemization

Enzymes Catalyzing N-Hydroxylation and Related Reactions

N-hydroxylation is a critical enzymatic reaction that introduces a hydroxyl group onto a nitrogen atom. This modification is often the initial step in the biosynthesis of various secondary metabolites with important biological activities, such as siderophores (iron-chelating compounds). nih.govtudelft.nl

Enzymes that catalyze the N-hydroxylation of amino acids are typically classified as N-hydroxylating monooxygenases (NMOs). nih.gov These enzymes are often flavin-dependent, utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor and NAD(P)H as a source of reducing equivalents to activate molecular oxygen. nih.govtudelft.nlnih.gov The reaction involves the transfer of one oxygen atom from O₂ to the nitrogen atom of the amino acid substrate, with the other oxygen atom being reduced to water. nih.gov

The activity of these enzymes is crucial for producing N-hydroxy-amino acids, which are precursors for compounds like hydroxamates found in siderophores. nih.gov NMOs belong to the group B class of flavoprotein monooxygenases. nih.gov A key characteristic of many NMOs is the formation of a ternary complex between the enzyme, the reduced flavin (FADH₂), and the substrate before the reaction with molecular oxygen occurs, ensuring efficient hydroxylation. nih.gov The catalytic cycle involves the reduction of FAD by NADPH, the reaction of the reduced flavin with O₂ to form a reactive C4a-hydroperoxyflavin intermediate, and finally, the nucleophilic attack by the substrate's amino group on this intermediate to yield the N-hydroxylated product. acs.org

N-hydroxylating monooxygenases often exhibit high substrate specificity. researchgate.net For instance, the well-characterized ornithine hydroxylases, such as PvdA from Pseudomonas aeruginosa and SidA from Aspergillus fumigatus, are highly specific for L-ornithine. nih.govnih.gov Similarly, IucD from E. coli is specific for L-lysine. nih.gov There are also N-hydroxylases that act on L-aspartate. semanticscholar.org

This specificity is structurally enforced by the enzyme's active site. semanticscholar.org Studies on PvdA and SidA have shown that while they bind other similar amino acids (e.g., L-lysine for the ornithine hydroxylases), these molecules are not hydroxylated. nih.govnih.gov Instead, they act as "non-substrate effectors," causing the enzyme to undergo an uncoupled reaction where NADPH is oxidized to produce hydrogen peroxide without any substrate hydroxylation. nih.gov This uncoupling also occurs with the D-enantiomers of the natural substrates; for example, D-ornithine is not hydroxylated by SidA. nih.gov

While there is extensive research on N-hydroxylation of L-ornithine, L-lysine, and L-aspartate, specific enzymes that catalyze the N-hydroxylation of D-glutamic acid are not well-characterized in the literature. nih.govsemanticscholar.orgmdpi.com Given the strict stereospecificity and substrate selectivity of known NMOs, it is likely that a distinct, yet-to-be-identified enzyme would be required for this reaction. The structural similarity of D-glutamic acid to L-aspartic acid could suggest a potential interaction with an L-aspartate N-hydroxylase, but the difference in stereochemistry and side-chain length makes productive catalysis uncertain without specific experimental evidence.

Table 2: Examples of Characterized N-Hydroxylating Monooxygenases (NMOs)

| Enzyme | Source Organism | Substrate | Product | Key Characteristics |

|---|---|---|---|---|

| PvdA | Pseudomonas aeruginosa | L-Ornithine | N⁵-hydroxy-L-ornithine | FAD and NADPH dependent; highly specific for L-ornithine. nih.gov |

| SidA | Aspergillus fumigatus | L-Ornithine | N⁵-hydroxy-L-ornithine | FAD and NADPH dependent; D-ornithine is not a substrate. nih.govnih.gov |

| IucD | Escherichia coli | L-Lysine | N⁶-hydroxy-L-lysine | FAD dependent; involved in aerobactin (B1664392) (siderophore) synthesis. nih.gov |

| KtzI | Kutzneria sp. 744 | L-Ornithine | N⁵-hydroxy-L-ornithine | FAD and NADPH dependent; involved in kutzneride (antifungal) synthesis. acs.org |

| Aspartate N-hydroxylase | Streptomyces sp. V2 | L-Aspartate | N-hydroxy-L-aspartate | FAD and NADPH dependent; can perform successive oxidations. semanticscholar.org |

Interplay with Amino Acid Transport Systems in Research Models

The movement of amino acids, including D-isomers, across cellular membranes is mediated by specific transporter proteins. annualreviews.org In mammalian systems, glutamine and glutamate transport involves several systems, such as the sodium-dependent systems A, ASC, and N, and the sodium-independent system L. frontiersin.orgnih.gov

Research on the archaeal glutamate transporter homolog GltTk from Thermococcus kodakarensis provides significant insight into the transport of D-amino acids. elifesciences.org Studies have shown that GltTk transports D-aspartate with the same efficiency and sodium-coupling stoichiometry as its natural substrate, L-aspartate. elifesciences.org Crystal structures reveal that both D- and L-aspartate bind in a very similar orientation within the transporter's binding site, forming nearly identical hydrogen bond networks. elifesciences.org

Given the structural similarity between aspartate and glutamate, these findings are relevant for understanding D-glutamic acid transport. Mammalian glutamate transporters (EAATs) are known to transport D-aspartate with high affinity, but they exhibit a significantly lower affinity for D-glutamate. elifesciences.org This suggests that while transport of D-glutamic acid by these systems is possible, it is much less efficient than for other substrates like L-glutamate or D-aspartate. The transport of D-glutamic acid into or out of cells is therefore a regulated process that depends on the specific array of transporters expressed by the cell and their relative affinities for different stereoisomers. wikipedia.org

Biochemical Pathways and Enzymatic Interactions

Stereoselectivity of Amino Acid Transporters

The transport of amino acids across cellular membranes is a critical process mediated by a variety of transporter proteins, each with distinct substrate specificities and stereoselective properties. The stereochemistry of an amino acid, referring to the three-dimensional arrangement of its atoms, plays a pivotal role in its recognition and translocation by these transporters. While the L-isomers of amino acids are the primary building blocks of proteins and are preferentially transported, a growing body of evidence indicates that D-amino acids also have significant physiological roles and are handled by specific transport systems.

Amino acid transporters exhibit a wide range of stereoselectivity, from highly specific for L-amino acids to those that can transport both L- and D-isomers, and even some that show a preference for D-enantiomers. This selectivity is crucial for maintaining the appropriate intracellular and extracellular concentrations of these signaling molecules and metabolic precursors.

Excitatory Amino Acid Transporters (EAATs):

The family of Excitatory Amino Acid Transporters (EAATs), also known as the Solute Carrier 1 (SLC1) family, is responsible for the uptake of glutamate (B1630785) and aspartate, the primary excitatory neurotransmitters in the central nervous system. google.commdpi.com These transporters play a vital role in terminating synaptic transmission and preventing excitotoxicity by maintaining low extracellular glutamate concentrations. rsc.org

Research into the stereoselectivity of EAATs has revealed a nuanced picture. While they exhibit a strong preference for L-glutamate, they are also capable of transporting D-aspartate. pnas.orgpnas.orgnih.gov For instance, human EAAT3 can transport both L-aspartate and D-aspartate. pnas.org However, the transport of D-glutamate by EAAT3 is significantly slower compared to its L-isomer, indicating a clear stereochemical preference at the alpha-carbon. pnas.org

Structural studies of EAAT3 have provided insights into the molecular basis of this selectivity. The substrate-binding pocket of EAAT3 contains specific residues that form a network of interactions with the amino acid substrate. pnas.orgportlandpress.com Key interactions involve the α-amino and carboxyl groups, as well as the side chain of the amino acid. The precise orientation of these groups, dictated by the stereochemistry at the α-carbon, determines the efficiency of binding and subsequent transport.

Other Amino Acid Transporters:

Beyond the EAATs, other amino acid transporters also display stereoselective properties. For example, the Alanine-Serine-Cysteine Transporter 1 (ASCT1), another member of the SLC1 family, has been shown to be a key regulator of brain D-serine levels. mdpi.com Furthermore, the proton-coupled amino acid transporters PAT1 and PAT2 can transport both D- and L-amino acids with similar affinity. portlandpress.com In some instances, transporters can even show a preference for D-amino acids. For example, studies on the transport of proline analogs across the blood-brain barrier have indicated a preferred transport of the D-isomer of cis-4-[18F]fluoro-proline.

Influence of Side-Chain Modifications:

The interaction of amino acid analogs with transporters is not only determined by the stereochemistry at the α-carbon but also by modifications to the side chain. The introduction of a hydroxyl group, as in hydroxyglutamic acid, can significantly impact transporter interaction. For example, the (2S,4S) stereoisomer of hydroxyglutamic acid acts as a substrate for EAAT1-3, whereas the (2S,4R) isomer does not. beilstein-journals.org This demonstrates that the specific spatial arrangement of the hydroxyl group is critical for recognition by the transporter.

Similarly, N-substitution on the amino group can alter transporter affinity and function. Studies on N-substituted amino acids have shown that they can interact with specific transport systems. physiology.org For instance, N-methylated glycine (B1666218) derivatives share a common transport system that is distinct from the one for most neutral L-amino acids. physiology.org Furthermore, derivatives of hydroxy-L-proline have been developed as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov

Inference for N-Hydroxy-D-glutamic acid:

Direct experimental data on the transport of this compound is not currently available in the reviewed literature. However, based on the known stereoselectivity of transporters for D-glutamate and the effects of N-hydroxylation on transporter interactions, some inferences can be made.

The D-configuration at the α-carbon of this compound would likely result in a lower affinity for EAATs compared to its L-enantiomer, similar to what is observed for D-glutamate. pnas.org The presence of the N-hydroxy group introduces an additional chemical feature that would need to be accommodated within the transporter's binding pocket. The hydroxyl group on the nitrogen could potentially form new hydrogen bonds or create steric hindrance, further modulating the affinity and transport efficiency. Given that some N-substituted and hydroxylated amino acid analogs can act as inhibitors, it is plausible that this compound may exhibit inhibitory properties at certain amino acid transporters.

The following table summarizes the known interactions of various amino acid stereoisomers and analogs with different transporters, providing a basis for understanding the potential transport of this compound.

| Transporter Family | Transporter Subtype | Substrate/Analog | Interaction |

| EAAT (SLC1) | EAAT1, EAAT2, EAAT3 | L-Glutamate | Transported (High Affinity) |

| EAAT1, EAAT2, EAAT3 | D-Glutamate | Transported (Low Affinity) pnas.org | |

| EAAT3 | L-Aspartate | Transported pnas.org | |

| EAAT3 | D-Aspartate | Transported pnas.org | |

| EAAT1, EAAT2, EAAT3 | (2S,4S)-Hydroxyglutamic acid | Substrate beilstein-journals.org | |

| EAAT1, EAAT2, EAAT3 | (2S,4R)-Hydroxyglutamic acid | No Interaction beilstein-journals.org | |

| ASCT (SLC1) | ASCT1 (SLC1A4) | D-Serine | Transported mdpi.com |

| ASCT1 (SLC1A4) | Hydroxy-L-proline derivatives | Inhibitor nih.gov | |

| ASCT2 (SLC1A5) | Hydroxy-L-proline derivatives | Inhibitor nih.gov | |

| PAT | PAT1, PAT2 | D- and L-amino acids | Transported portlandpress.com |

This table illustrates the complex and specific nature of stereoselective transport. Further research is necessary to directly characterize the interaction of this compound with the various amino acid transporters to fully elucidate its biochemical pathways and enzymatic interactions.

Biological Roles and Mechanisms in Model Systems

Roles in Microbial Physiology and Metabolism

Contribution to Cell Wall Components and Homeostasis

D-amino acids, including D-glutamic acid (D-Glu), are fundamental components of the bacterial cell wall, specifically within the peptidoglycan (PG) layer. frontiersin.orgnih.gov This essential polymer provides structural integrity and protects the bacterial cell from environmental stress. nih.gov The glycan strands of peptidoglycan are composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. oup.com A peptide stem, typically consisting of L-Ala-γ-D-Glu-meso-A2pm (or L-Lys)-D-Ala-D-Ala in its nascent form, is attached to each MurNAc residue. oup.com The presence of D-amino acids like D-Glu makes the peptidoglycan resistant to cleavage by standard proteases. researchgate.net

Bacteria have developed mechanisms to remodel their peptidoglycan during growth, which involves the replacement of old fragments with newly synthesized ones. tandfonline.com The synthesis and incorporation of D-amino acids are tightly regulated processes. For instance, in some bacteria, the expression of glutamate (B1630785) racemase, the enzyme responsible for converting L-glutamic acid to D-glutamic acid, is activated by UDP-MurNAc-L-Ala, a precursor in peptidoglycan synthesis. nih.gov This ensures the availability of D-Glu for the formation of new peptidoglycan units. nih.gov Furthermore, bacteria can produce a variety of D-amino acids that can modulate the synthesis, composition, and strength of peptidoglycan, sometimes by being incorporated directly into the polymer and other times by regulating the enzymes involved in its synthesis and modification. nih.gov This ability to alter the cell wall composition is a strategy for adapting to changing environmental conditions. nih.gov

The table below summarizes the key components of the bacterial peptidoglycan peptide stem.

| Component | Typical Amino Acid | Position in Peptide Stem |

| Amino Acid 1 | L-Alanine | 1 |

| Amino Acid 2 | D-Glutamic Acid | 2 |

| Amino Acid 3 | meso-Diaminopimelic acid or L-Lysine | 3 |

| Amino Acid 4 | D-Alanine | 4 |

| Amino Acid 5 | D-Alanine | 5 (in nascent form) |

Influence on Microbial Community Structure and Dynamics (e.g., in plants)

Amino acids, including glutamate, play a significant role in shaping microbial community dynamics in various environments, such as the rhizosphere of plants. frontiersin.org As a vital source of nitrogen, amino acids trigger competitive uptake by both plants and microbes in the soil. frontiersin.org While plants are generally more efficient at absorbing these compounds, microbes also rapidly assimilate them. frontiersin.org

The introduction of specific amino acids can drastically alter the composition of a microbial community. For instance, the addition of glutamate to the strawberry anthosphere led to a significant shift in the microbial population, with Streptomycetaceae becoming the dominant family. frontiersin.org In the context of plant-microbe interactions, amino acid exchange can complement other forms of interspecies interactions, such as hydrogen transfer, in syntrophic communities. pnas.org This exchange can influence the stability and composition of the microbial community. pnas.org

The metabolic capabilities of different microbial species also dictate their response to the availability of specific amino acids. For example, in some microbial communities, certain members are auxotrophic for particular amino acids, meaning they cannot synthesize them and must obtain them from their environment or from other community members. pnas.org This dependency creates intricate metabolic networks that define the structure and dynamics of the community. pnas.org

Metabolism as Carbon and Nitrogen Sources

Glutamate is a central molecule in the nitrogen metabolism of many organisms, serving as a key link between carbon and nitrogen pathways. nih.gov It can be synthesized from 2-oxoglutarate, a citric acid cycle intermediate, through two main routes: reductive amination with ammonium (B1175870) catalyzed by glutamate dehydrogenase (GDH), or reductive amination using glutamine as the nitrogen donor, catalyzed by glutamate synthase (GltS). nih.gov The reverse of these reactions allows the carbon from glutamate to enter the citric acid cycle, enabling many organisms to utilize glutamate as their sole carbon source. nih.gov

In microbial communities, the metabolism of amino acids is a primary activity. nih.gov Microorganisms can utilize amino acids as both carbon and nitrogen sources to support their growth and proliferation. preprints.org The degradation of amino acids can lead to the production of various metabolic byproducts. For example, the catabolism of glutamine or glutamate by the small intestine can yield CO2, pyruvate, lactate, and alanine, with the nitrogen being released as ammonia (B1221849) or incorporated into other molecules like alanine, citrulline, and proline. basicmedicalkey.com

Involvement in Plant Biochemistry and Stress Responses

Signaling Roles of Glutamate Family Amino Acids in Plants

The glutamate family of amino acids, which includes glutamate, glutamine, GABA, proline, and arginine, plays multifaceted roles in plants that extend beyond their function as building blocks for proteins. nih.gov These amino acids are crucial for nitrogen transport, storage, and as precursors for important metabolites. nih.gov Increasingly, they are recognized as important signaling molecules that regulate plant growth, development, and responses to environmental stress. uvm.edufrontiersin.org

Extracellular glutamate can trigger responses in plant cells, including changes in root architecture, by activating glutamate receptor-like (GLR) proteins. uvm.edunih.gov This signaling is mediated by changes in intracellular calcium (Ca2+) concentrations. frontiersin.org For example, glutamate signaling is involved in seed germination, pollen germination and tube growth, and responses to both biotic and abiotic stresses like wounding, pathogen attack, and adverse environmental conditions such as salinity and drought. frontiersin.org

The signaling pathways involving glutamate often intersect with other signaling molecules like reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and plant hormones such as auxin and abscisic acid (ABA). frontiersin.org This intricate crosstalk allows plants to integrate metabolic status with environmental cues to orchestrate appropriate growth and developmental responses. uvm.edu

Occurrence and Metabolism of D-Amino Acids in Plant Tissues

Plants are constantly exposed to D-amino acids in the rhizosphere, which are primarily degradation products of bacterial cell walls. frontiersin.org For a long time, D-amino acids were considered detrimental to plant growth. nih.gov However, recent research has shown that plants can actively take up, transport, and metabolize D-amino acids, suggesting they may have specific physiological roles. frontiersin.orgnih.gov

The presence of D-amino acid transporters and enzymes with specificity for D-amino acids in plants supports the idea of their targeted uptake and utilization. nih.gov For instance, D-alanine can be taken up and assimilated by wheat. frontiersin.org The metabolism of D-amino acids in plants can occur through several mechanisms, including racemization, deamination, and transamination. frontiersin.org Transamination by enzymes like AtDAT1 in Arabidopsis thaliana is a key step in D-amino acid turnover. frontiersin.org

Specific D-amino acids have been shown to have distinct physiological effects. For example, D-serine has been implicated in pollen tube development in Arabidopsis. frontiersin.org The discovery that D-amino acids can stimulate ethylene (B1197577) production in plants has opened up new avenues of research into their physiological functions. nih.gov While some D-amino acids can be inhibitory to plant growth at high concentrations, others have been shown to promote it. frontiersin.org The study of D-amino acid metabolism in plants is an emerging field with many open questions regarding their precise roles in plant physiology and development. researchgate.netanu.edu.au

The table below provides examples of the effects of different D-amino acids on plant growth.

| D-Amino Acid | Effect on Arabidopsis Growth |

| D-Serine | Inhibitory at high concentrations |

| D-Alanine | Inhibitory at high concentrations |

| D-Arginine | Inhibitory at high concentrations |

| D-Isoleucine | Promotive |

| D-Valine | Promotive |

| D-Lysine | Promotive |

Exploration of Inhibitory or Modulatory Effects on Enzyme Systems

N-Hydroxy-D-glutamic acid has been identified as a modulator of specific enzyme systems, most notably glutamate racemase. Research indicates that it acts as a competitive inhibitor for this enzyme. researchgate.net Glutamate racemase is a crucial enzyme in bacteria, responsible for the conversion of L-glutamate to D-glutamate, an essential component for the synthesis of the peptidoglycan cell wall. kyoto-u.ac.jpscispace.com

Studies have shown that this compound not only inhibits glutamate racemase but also serves as an alternate substrate. The inhibitory action is believed to occur through an imine intermediate. researchgate.net The compound is converted by the enzyme into α-ketoglutarate and ammonia. researchgate.net This dual role as both an inhibitor and a substrate highlights a complex interaction with the enzyme's active site. The process involves the deprotonation of the N-hydroxy substrate, leading to the elimination of hydroxide (B78521) or water and the formation of an imine, which is then hydrolyzed to α-ketoglutarate. researchgate.net

In contrast to its D-isomer, L-N-hydroxyglutamate is a significantly weaker inhibitor and is only slowly converted to α-ketoglutarate by glutamate racemase. researchgate.net

Furthermore, N-hydroxyamino acids, the class of compounds to which this compound belongs, have been recognized as substrates for both D- and L-amino acid oxidases. nih.gov D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. acs.orgresearchgate.net While this compound is a substrate, detailed kinetic studies of its interaction with DAAO are not extensively documented in the available literature.

Table 1: Kinetic Parameters of Glutamate Racemase Inhibition by N-Hydroxyglutamate Stereoisomers

| Compound | Inhibition Constant (K_i) | Michaelis Constant (K_M) | Catalytic Efficiency (k_cat/K_M) |

|---|---|---|---|

| This compound | 56 µM | 57 µM | 3.2 x 10³ M⁻¹sec⁻¹ |

| N-Hydroxy-L-glutamic acid | Weak Inhibitor | - | 30 M⁻¹sec⁻¹ |

Data sourced from Glavas, S., & Tanner, M.E. (1997). researchgate.net

Advanced Analytical Methodologies for N Hydroxy D Glutamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of amino acids, providing the necessary separation for accurate quantification and identification. For a compound like N-hydroxy-D-glutamic acid, these techniques are often coupled with derivatization steps to enhance detection and separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. bevital.no To improve the retention and detection of amino acids, which are often highly polar and lack a strong chromophore, pre-column or post-column derivatization is commonly employed. bevital.no Reagents such as o-phthaldialdehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethyl chloroformate (FMOC) are used to introduce fluorescent or UV-active moieties onto the amino acid molecules. bevital.nooup.com

For the quantification of glutamic acid and its derivatives, HPLC methods have been developed that can be applied after acid hydrolysis of samples. jst.go.jp One approach involves the derivatization of amino acids to their α-hydroxy acid counterparts, which can then be separated isocratically and quantified using a refractive index detector. nih.govrsc.org This method has proven effective for quantifying glutamic acid in fermentation media. nih.gov Another strategy utilizes a post-column derivatization method with o-phthalaldehyde (B127526) for the determination of glutamic acid content. jst.go.jp The choice of deproteinization method is crucial, as some techniques can lead to significant losses of certain amino acids, including glutamic acid. bevital.no The development of methods using hydrophilic interaction liquid chromatography (HILIC) has also allowed for the analysis of underivatized amino acids, offering a simpler and faster alternative.

| Derivatization Reagent | Detection Method | Key Findings | Reference |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Fluorescence or UV | Commonly used for primary amino acids, providing high sensitivity. bevital.no | bevital.no |

| Phenylisothiocyanate (PITC) | UV | Effective for both primary and secondary amino acids. bevital.no | bevital.no |

| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence | Reacts with primary and secondary amines to form stable derivatives. bevital.nooup.com | bevital.nooup.com |

| Dinitrogen trioxide (Van Slyke reaction) | Refractive Index | Converts amino acids to α-hydroxy acids for isocratic separation. nih.govrsc.org | nih.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. For the analysis of non-volatile amino acids like this compound, derivatization is necessary to increase their volatility. This typically involves the esterification of the carboxyl group and acylation of the amino and hydroxyl groups. nih.gov

GC-MS methods have been extensively used for the enantioselective analysis of amino acids. uni-giessen.demdpi.com This is achieved by using chiral stationary phases, such as Chirasil-L-Val, which can separate the derivatized enantiomers. nih.govuni-giessen.demdpi.com Derivatization reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are often used to create volatile derivatives suitable for GC analysis. nih.govresearchgate.net The resulting mass spectra provide characteristic fragmentation patterns that aid in the identification of the amino acid derivatives. nih.gov However, it is crucial to control the derivatization conditions to prevent racemization, which can lead to inaccurate quantification of the D- and L-isomers. researchgate.net

The separation of D- and L-isomers of amino acids is critical for understanding their biological roles. Chiral separation can be achieved through both direct and indirect methods. fujifilm.com

Direct methods involve the use of a chiral stationary phase (CSP) in HPLC or GC that can directly resolve the enantiomers. fujifilm.com For instance, a Chirasil-L-Val column is a commonly used CSP in GC for separating amino acid enantiomers. nih.govmdpi.com

Indirect methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. fujifilm.com These diastereomers have different physical properties and can be separated on a standard achiral column. fujifilm.comnih.gov A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs. nih.govresearchgate.netnih.gov Other reagents include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDNP-Val-NH2). nih.govresearchgate.net The choice of CDA is crucial, as it affects the resolution and sensitivity of the analysis. nih.gov For example, while FDAA shows high enantioselectivity for many amino acids, other reagents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) may be better suited for specific compounds like β-methoxytyrosine stereoisomers. nih.gov

| Technique | Principle | Example Reagent/Column | Reference |

|---|---|---|---|

| Direct Method (GC) | Separation on a chiral stationary phase. | Chirasil-L-Val column | nih.govmdpi.com |

| Indirect Method (HPLC) | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Marfey's reagent (FDAA), FLEC, FDNP-Val-NH2 | nih.govresearchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Enantiomers

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and mass spectrometric techniques are indispensable for confirming the structure of this compound and for its sensitive quantification.

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of amino acids. mdpi.comresearchgate.net When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the confident identification and quantification of target compounds in complex mixtures. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the molecule. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. mdpi.comtandfonline.com In MS/MS, the parent ion of interest is isolated and fragmented, and the resulting fragment ions provide information about the structure of the molecule. tandfonline.com This technique is crucial for distinguishing between isomers and for identifying unknown amino acid derivatives. The fragmentation patterns of derivatized amino acids can be systematically studied to identify diagnostic ions for specific compounds. nih.govaip.org For instance, in the analysis of peptidyl antibiotics, tandem mass spectrometry has been instrumental in elucidating the structures of minor components containing unusual amino acids. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the stereochemistry of chiral centers. bham.ac.uknih.gov While NMR is generally less sensitive than MS, it provides detailed information about the connectivity and spatial arrangement of atoms. bham.ac.uknih.gov

For the stereochemical analysis of amino acids and their derivatives, ¹H and ¹³C NMR are commonly used. bham.ac.uknih.gov The chemical shifts and coupling constants of protons and carbons are sensitive to the local chemical environment and can be used to differentiate between diastereomers. nih.gov In some cases, the relative stereochemistry of γ-amino-β-hydroxy acids can be determined directly from the ¹H NMR spectrum without the need for derivatization by analyzing the chemical shifts and coupling constants of the α-methylene protons. nih.gov

For more complex cases or to determine the absolute configuration, chiral derivatizing agents (CDAs) can be used. researchgate.net The reaction of the analyte with a CDA forms diastereomers that exhibit distinct NMR spectra, allowing for the assignment of stereochemistry. researchgate.net Similarly, chiral solvating agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum. researchgate.net While NMR can be used to study the stability and transformation of amino acids in solution, its application for the direct analysis of this compound in complex biological samples is often limited by its lower sensitivity compared to mass spectrometry. d-nb.info

Application of Mass Spectrometry (MS) in Amino Acid Analysis

Electrochemical and Biosensor Development for Specific Amino Acids in Research

Electrochemical sensors and biosensors have emerged as powerful tools for the detection of specific amino acids due to their high sensitivity, potential for miniaturization, and rapid response times. researchgate.net Developing sensors for specific amino acids like this compound presents unique challenges, particularly in distinguishing between stereoisomers (D- and L-forms) and closely related analogues. nih.gov Research has focused on creating highly selective recognition elements, such as enzymes and synthetic polymers, and integrating them with sophisticated transducer materials that can convert the molecular recognition event into a measurable electrical signal. nih.govresearchgate.net

The primary strategies involve either enzyme-based systems that offer high specificity through biological catalysis or non-enzymatic sensors that utilize synthetic recognition sites or direct electrocatalysis, thereby avoiding the inherent instability of biological molecules. nih.govdoi.org

Enzyme-Based Biosensors and Non-Enzymatic Electrochemical Sensors

Enzyme-Based Biosensors

Enzyme-based biosensors leverage the high selectivity of enzymes for their specific substrates. For the detection of D-amino acids, D-amino acid oxidase (DAAO) is a key enzyme frequently used in biosensor construction. nih.govfrontiersin.org DAAO catalyzes the oxidative deamination of a wide range of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide (H₂O₂). frontiersin.org The electrochemical detection is typically based on the oxidation of the generated H₂O₂ at an electrode surface, which produces a current proportional to the D-amino acid concentration. researchgate.net

While D-aspartate oxidase (D-AspO) is highly specific for acidic D-amino acids like D-glutamic acid and D-aspartic acid, DAAO has a broader substrate specificity, which includes neutral and basic D-amino acids. nih.gov Studies have shown that DAAO from sources like Rhodotorula gracilis is an ideal biocatalyst due to its stereospecificity and high turnover rate. nih.gov The substrate specificity of DAAO does not typically include D-glutamic acid, which is oxidized at an undetectable rate. nih.gov However, protein engineering techniques could potentially alter the enzyme's active site to accommodate novel substrates like this compound. nih.gov

The performance of these biosensors is critically dependent on the effective immobilization of the enzyme onto the electrode surface and the efficiency of the transducer. Nanomaterials such as gold nanoparticles, carbon nanotubes, and metal oxides are often incorporated to enhance the sensor's sensitivity, stability, and electron transfer kinetics. acs.org

Table 1: Examples of Enzyme-Based Biosensors for Glutamate (B1630785) and D-Amino Acids

| Analyte | Enzyme | Electrode/Modifier | Detection Limit | Linear Range | Source |

|---|---|---|---|---|---|

| L-Glutamic Acid | Glutamate Oxidase | Au-Pt nanoparticles, GO, MWCNTs | 0.14 µM | 2 µM - 16 mM | acs.org |

| L-Glutamic Acid | L-Glutamic Dehydrogenase | Ru(bpy)₃²⁺-PtNPs, rGO-MWCNT-Nafion | 3.3×10⁻⁸ M | 1.0×10⁻⁷ M - 5.0×10⁻³ M | researchgate.net |

| D-Amino Acids | D-amino acid oxidase/catalase | Platinum electrodes | 1 x 10⁻⁶ M | 2 orders of magnitude | nih.gov |

This table is interactive. Click on the headers to sort.

Non-Enzymatic Electrochemical Sensors

To overcome the limitations associated with enzymes, such as their cost and instability in non-physiological environments, non-enzymatic electrochemical sensors have been developed. These sensors rely on either the direct electrochemical oxidation of the target analyte or the use of synthetic recognition elements. nih.govdoi.org

Direct Electrocatalysis: The N-hydroxy group is electrochemically active and can be oxidized. doi.orgnih.gov Studies on N-hydroxy compounds show that they undergo a one-electron oxidation to form corresponding nitroxide radicals. doi.org The potential required for this oxidation is influenced by the electronic properties of substituents on the molecule. nih.govresearchgate.net This inherent electroactivity could be exploited for the direct, label-free detection of this compound. Sensor platforms for L-glutamic acid have been developed using nanomaterials like nickel oxide (NiO), cobalt oxide (Co₃O₄), and copper oxide (CuO) which exhibit electrocatalytic activity towards the oxidation of the amino acid. nih.govrsc.orgmdpi.com These materials, often combined with carbon nanotubes or other conductive scaffolds, lower the overpotential required for oxidation and amplify the signal. mdpi.com

Molecularly Imprinted Polymers (MIPs): A highly promising approach for creating selective non-enzymatic sensors is the use of molecularly imprinted polymers (MIPs). mdpi.comnih.gov This technique involves polymerizing functional monomers and cross-linkers around a template molecule—in this case, this compound. mdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities that are complementary in shape, size, and functional group orientation to the target analyte. mdpi.comfrontiersin.org These synthetic receptors offer high selectivity and robustness, making them suitable for analysis in complex samples. nih.govrsc.org MIP-based sensors could be designed to selectively bind this compound, and this binding event can be transduced into an electrochemical signal.

Table 2: Examples of Non-Enzymatic Electrochemical Sensors for Glutamic Acid

| Analyte | Electrode Modifier | Detection Principle | Detection Limit | Linear Range | Source |

|---|---|---|---|---|---|

| L-Glutamic Acid | Flower-like NiO/Carbon | Impedimetric | 1.28 µM | 10–800 μM | nih.gov |

| L-Glutamic Acid | CuO-MWCNT nanocomposite | Amperometric | 17.5 µM | 20–200 µM | mdpi.com |

| L-Glutamic Acid | Mesoporous Co₃O₄ nanosheets | Amperometric (I-V) | 10.0 pM | 0.1 nM - 0.1 M | rsc.org |

This table is interactive. Click on the headers to sort.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Specific Stereoisomers

The generation of stereoisomerically pure N-hydroxy-D-glutamic acid is a primary challenge. Future research will likely focus on developing highly stereoselective synthetic methods. This involves moving beyond classical approaches to more sophisticated strategies that offer precise control over the chiral center.

Key research directions include:

Asymmetric Synthesis: The development of asymmetric synthesis routes is crucial for producing this compound with high enantiomeric purity. This could involve the use of chiral auxiliaries, catalysts, or substrates to direct the stereochemical outcome of the reaction.

Enzymatic Synthesis: Biocatalysis offers a promising avenue for stereospecific synthesis. The "hydantoinase process," a multi-enzymatic system, has been successfully used for the industrial-scale synthesis of various D-amino acids and could be adapted for this compound. nih.gov This process utilizes D-specific enzymes to achieve high yields and enantioselectivity. nih.gov

Chemoenzymatic Methods: Combining the strengths of chemical and enzymatic synthesis can provide efficient and selective routes to this compound. This approach could involve using enzymes to create a chiral intermediate that is then chemically modified to yield the final product.

In-Depth Mechanistic Studies of N-Hydroxylation Enzymes

Understanding the enzymes responsible for N-hydroxylation is fundamental to unraveling the biological significance of this compound. Research in this area will likely concentrate on identifying and characterizing the specific enzymes that can act on D-glutamic acid.

Future investigations will likely involve:

Enzyme Discovery and Characterization: Identifying novel N-hydroxylating enzymes from various organisms, particularly those known to produce D-amino acids, is a key objective. wikipedia.org Once identified, these enzymes will require detailed characterization of their substrate specificity, kinetic parameters, and reaction mechanisms. researchgate.net

Structural Biology: Determining the three-dimensional structures of N-hydroxylating enzymes, both alone and in complex with their substrates, will provide invaluable insights into their catalytic mechanisms. nih.gov This knowledge can guide protein engineering efforts to create enzymes with improved or altered activities.

Spectroscopic and Computational Analysis: Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to study the electronic structure of enzyme-bound intermediates, shedding light on the N-hydroxylation mechanism. researchgate.net Computational methods, such as molecular dynamics simulations, can complement experimental studies by providing a dynamic view of the enzymatic process. researcher.life

Elucidating Undiscovered Biological Roles in Diverse Organisms

While the functions of many L-amino acids are well-established, the biological roles of their D-counterparts are still being uncovered. mdpi.com D-amino acids are known to be important components of bacterial cell walls, and they can also act as signaling molecules in various organisms. numberanalytics.comjst.go.jp

Future research should aim to:

Investigate Microbial Metabolism: Given the prevalence of D-amino acids in bacteria, exploring the potential role of this compound in microbial physiology is a logical starting point. jst.go.jp This could involve screening for its presence in different bacterial species and investigating its effects on processes such as cell wall synthesis, biofilm formation, and sporulation. wikipedia.org

Explore Eukaryotic Systems: While less common than in bacteria, D-amino acids have been found in eukaryotes, including mammals, where they can function as neurotransmitters and neuromodulators. mdpi.comjst.go.jp Research could explore the possibility that this compound plays a similar signaling role in the nervous or endocrine systems.

Uncover Novel Bioactivities: this compound may possess unique pharmacological properties. Future studies could screen for its potential as an antimicrobial, anticancer, or immunomodulatory agent. The N-hydroxyamino acid structure is a known precursor to various bioactive compounds, suggesting that this compound could be a valuable lead for drug discovery. epo.org

Advancements in Analytical Techniques for Trace-Level Detection

The ability to detect and quantify this compound at low concentrations is essential for studying its biological roles. The development of sensitive and selective analytical methods will be a key enabling factor for future research.

Promising areas for advancement include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of amino acids and their derivatives. researchgate.net The development of chiral stationary phases specifically designed for the separation of N-hydroxyamino acid enantiomers will be crucial.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it well-suited for the analysis of biological samples where the analyte may be present in trace amounts.

Biosensors: The development of enzyme-based biosensors could provide a rapid and convenient method for the detection of this compound. mdpi.com Such sensors could be based on the immobilization of an enzyme that specifically recognizes and reacts with the target molecule.

Computational Chemistry and Modeling Approaches for Predicting Activity and Interactions

Computational methods are becoming increasingly important in all areas of chemical and biological research. In the context of this compound, these approaches can be used to predict its properties, understand its interactions with biological macromolecules, and guide the design of new experiments.

Future computational studies may include:

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic structure and properties of this compound with high accuracy. This information can be used to predict its reactivity and spectroscopic signatures.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of this compound with potential protein targets, such as enzymes and receptors. nih.govimrpress.com This can help to identify its likely biological partners and elucidate its mechanism of action. nih.govimrpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a statistical method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govsddn.es By developing QSAR models for N-hydroxyamino acids, it may be possible to predict the biological activity of this compound and to design new analogs with enhanced potency or selectivity. frontiersin.orgbiorxiv.org

Interactive Data Table: Potential Research Approaches for this compound

| Research Area | Key Techniques | Potential Outcomes |

| Novel Synthesis | Asymmetric Catalysis, Biocatalysis (e.g., Hydantoinase Process), Chemoenzymatic Methods | Efficient and stereoselective production of pure this compound. |

| Enzymatic Mechanisms | Enzyme Assays, X-ray Crystallography, EPR Spectroscopy, Molecular Dynamics Simulations | Identification and characterization of N-hydroxylating enzymes; understanding of catalytic mechanisms. |

| Biological Roles | Microbial Culturing, Metabolomics, High-Throughput Screening, Animal Models | Discovery of functions in bacterial physiology, signaling in eukaryotes, and novel therapeutic applications. |

| Analytical Detection | Chiral HPLC-MS, Capillary Electrophoresis, Biosensor Development | Sensitive and specific methods for quantification in biological samples. |

| Computational Modeling | Quantum Mechanics, Molecular Docking, QSAR | Prediction of physicochemical properties, biological targets, and bioactivity; guidance for experimental design. |

Q & A

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Molecular docking simulations (using software like AutoDock Vina) identify potential protein targets (e.g., hydroxamate-binding enzymes). QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., alkyl chain length) with antibacterial or antioxidant activity. Validation requires synthesizing top-ranked derivatives and testing in dose-response assays .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are used to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (≥1,000 iterations) assesses confidence intervals. For multiplex assays (e.g., cytotoxicity + antioxidant activity), multivariate analysis (PCA or PLS-DA) identifies correlated variables. Outlier detection (e.g., Grubbs' test) ensures data integrity .

Q. How should researchers design experiments to differentiate between direct and indirect mechanisms of action for this compound?

- Methodological Answer : Use genetic knockouts (e.g., CRISPR-Cas9) of putative target genes to isolate direct effects. Time-course studies with metabolic inhibitors (e.g., cycloheximide for protein synthesis) distinguish primary vs. secondary responses. Isotope tracing (e.g., ¹³C-labeled glucose) tracks incorporation into downstream metabolites, revealing indirect pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.